Hexacosylbenzene
Description
Hexacosylbenzene (C₆H₅-C₂₆H₅₃) is a long-chain alkylbenzene derivative consisting of a benzene ring substituted with a hexacosyl (26-carbon) alkyl chain. Alkylbenzenes are characterized by their hydrophobic nature, with solubility and melting points influenced by the alkyl chain length. For instance, shorter-chain analogs like hexylbenzene (C₆H₅-C₆H₁₃) are liquids at room temperature, whereas longer chains (e.g., hexacosyl) likely result in waxy solids with higher melting points. Such compounds are typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions .
Properties
CAS No. |
13024-80-1 |
|---|---|
Molecular Formula |
C32H58 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
hexacosylbenzene |
InChI |
InChI=1S/C32H58/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29-32-30-27-25-28-31-32/h25,27-28,30-31H,2-24,26,29H2,1H3 |
InChI Key |
IKTAPDJXVHLCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Hexacosylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another method involves the reaction of a Grignard reagent (an organomagnesium compound) with benzene, followed by a subsequent reaction with a long-chain alkyl halide.
Industrial production of this compound often involves continuous processes to ensure high yield and purity. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
Hexacosylbenzene has several applications in scientific research:
Organic Electronics: Due to its unique structure, this compound derivatives are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Surfactants: this compound derivatives, such as hexadecylbenzene sulfonate, are used as surfactants in enhanced oil recovery processes.
Mechanism of Action
The mechanism of action of hexacosylbenzene primarily involves its interaction with other molecules through its benzene ring and long alkyl chain. The benzene ring can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These interactions are crucial in applications such as surfactants and organic electronics, where the compound’s ability to reduce surface tension and enhance charge transport is utilized .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares hexacosylbenzene with structurally related benzene derivatives, focusing on molecular properties, synthesis, and applications:
Key Differences and Insights:
Structural Influence on Physical Properties: Alkyl chain length directly impacts physical state. Hexylbenzene (C₆ chain) is liquid, while this compound (C₂₆) is predicted to be solid. Hexaphenylbenzene’s rigidity contrasts with the flexibility of alkyl-substituted analogs . Halogenation (e.g., hexachlorobenzene) introduces toxicity and environmental persistence, unlike non-halogenated derivatives .
Synthetic Methods :
- Alkylbenzenes : Produced via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling.
- Arylbenzenes : Synthesized through Suzuki-Miyaura coupling, enabling precise control over substituents .
- Halogenated Derivatives : Often formed via electrophilic substitution (e.g., Cl₂ with FeCl₃ catalyst) .
Functional Applications :
- Materials Science : Hexaphenylbenzene and its derivatives are pivotal in designing COFs and star-shaped polymers .
- Environmental Impact : Hexachlorobenzene’s toxicity underscores the importance of substituent choice in industrial applications .
Research Findings and Challenges
- This compound: Limited data exist, but its long alkyl chain suggests utility in self-assembled monolayers (SAMs) or lipid bilayer studies. Challenges include synthesis scalability and purification due to high molecular weight.
- Hexaphenylbenzene Derivatives : Recent studies highlight their role in creating porous materials with tunable pore sizes for gas adsorption .
- Hexachlorobenzene : Ongoing research focuses on remediation strategies, such as photocatalytic degradation, to mitigate its environmental persistence .
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